3-Cinnamamidopropanoic acid can be synthesized from readily available starting materials, particularly through the reaction of cinnamic acid derivatives with appropriate amine reagents. Cinnamic acid itself is commonly found in cinnamon oil and other plant sources, making it accessible for laboratory synthesis.
This compound is classified under:
The synthesis of 3-cinnamamidopropanoic acid typically involves the following steps:
The reaction mechanism generally involves the formation of an amide bond through nucleophilic attack of the amine on the carbonyl carbon of the cinnamic acid derivative, followed by dehydration to yield 3-cinnamamidopropanoic acid.
The molecular structure of 3-cinnamamidopropanoic acid can be represented as follows:
The structure consists of a propanoic acid moiety attached to a cinnamamide group, which contributes to its unique properties and potential reactivity.
The compound's structural features include:
3-Cinnamamidopropanoic acid can participate in various chemical reactions, including:
These reactions are influenced by factors such as temperature, pH, and the presence of catalysts or solvents. For example, esterification typically requires acidic conditions and heat to drive the reaction to completion.
The biological activity of 3-cinnamamidopropanoic acid may involve several mechanisms:
Research into its pharmacological properties is ongoing, with studies indicating potential applications in treating inflammation-related diseases.
3-Cinnamamidopropanoic acid has several potential applications in scientific research:
3-Cinnamamidopropanoic acid represents a strategically engineered cinnamamide derivative that integrates the privileged trans-cinnamoyl pharmacophore with a flexible β-alanyl spacer. This molecular architecture positions it as a versatile scaffold in pharmaceutical design, exploiting the established bioactivity of cinnamic acid derivatives while optimizing physicochemical properties for enhanced target engagement. Contemporary research focuses on leveraging its unique structure to develop novel therapeutics targeting inflammation, microbial pathogenesis, and neurological disorders, capitalizing on synergistic effects between its natural product-derived motifs and synthetic modifications.
The medicinal application of cinnamamide derivatives originated from ethnopharmacological observations of Cinnamomum species and related phenylpropanoid-rich plants. Early investigations (pre-1960s) identified simple cinnamoyl esters and amides possessing analgesic and sedative properties, though their mechanisms remained obscure. The 1970s–1990s witnessed systematic exploration of the core structure-activity relationships (SAR), revealing that:
The 21st century marked a paradigm shift toward rational design. Seminal work in the 2010s demonstrated cinnamamides' polypharmacology, including modulation of γ-aminobutyric acid type A (GABAₐ) receptors, transient receptor potential (TRP) channels, and histone deacetylases (HDACs) [1]. This period also saw the strategic incorporation of spacers (e.g., alkyl chains, amino acids) between the cinnamoyl group and terminal pharmacophores to optimize binding geometry—a principle directly informing 3-cinnamamidopropanoic acid's design.
Table 1: Key Milestones in Cinnamamide Derivative Development
Time Period | Key Derivatives | Therapeutic Advance | Mechanistic Insight |
---|---|---|---|
Pre-1960s | Ethyl cinnamate | Empirical use as antispasmodics/analgesics | Undefined |
1970–1990s | N-Benzylcinnamamides | SAR establishment: Role of unsaturation and ring substituents | Identification of GABAergic modulation |
2000–2010s | Hydroxycinnamoyl tyramines | Neuroprotective and anti-inflammatory effects | HDAC inhibition; TRP channel modulation |
2010s–Present | 3-Cinnamamidopropanoic acid analogs | Enhanced target specificity and pharmacokinetics | Spacer-enabled optimal receptor engagement |
3-Cinnamamidopropanoic acid (molecular formula: C₁₂H₁₃NO₃; systematic name: 3-[[(2E)-3-phenylprop-2-enoyl]amino]propanoic acid) exhibits three distinctive structural features that confer novel bioactivity profiles relative to classical phenylpropanoids:
Extended Conjugation System: The trans-configured cinnamoyl group (bond angle C7-C8-C9 ≈ 120°) conjugates with the amide carbonyl (C9-O10), creating an electrophilic domain spanning C8–C9–O10. This system facilitates charge delocalization, enhancing reactivity toward cellular thiols while enabling π-π stacking with aromatic residues in enzyme binding pockets [5] [10].
Bioisosteric Propanoic Acid Terminus: Unlike most plant-derived phenylpropanoids terminating in CoA esters or glycosides, the propanoic acid group acts as a bioisostere for endogenous carboxylic acid metabolites (e.g., succinate, malate). This confers pH-dependent ionization (predicted pKa ≈ 4.6), promoting solubility in physiological compartments and enabling salt-bridge formation with basic amino acid residues (e.g., arginine, lysine) [5] [8].
Flexible Triatomic Spacer: The β-alanyl linker (-NH-CH₂-CH₂-COO⁻) adopts a gauche conformation (torsion angle N-Cα-Cβ-Ccarboxyl ≈ 60°), positioning the carboxylic acid 5.4 Å from the amide bond. This spatial arrangement permits simultaneous engagement with divergent binding sites inaccessible to rigid analogs like caffeic acid or ferulic acid [4] [8].
Table 2: Structural and Physicochemical Comparison with Natural Phenylpropanoids
Parameter | 3-Cinnamamidopropanoic Acid | Cinnamic Acid | p-Coumaric Acid | Ferulic Acid |
---|---|---|---|---|
Molecular Weight (g/mol) | 219.24 | 148.16 | 164.16 | 194.18 |
logP (Predicted) | 1.8 ± 0.2 | 2.1 ± 0.3 | 1.5 ± 0.2 | 1.4 ± 0.2 |
Hydrogen Bond Acceptors | 4 | 2 | 3 | 4 |
Rotatable Bonds | 6 | 2 | 3 | 4 |
Distance Between Key Moieties | 5.4 Å (carboxyl to amide) | N/A | N/A | N/A |
3-Cinnamamidopropanoic acid serves as a linchpin in molecular hybridization strategies, merging natural product-inspired motifs with synthetic tractability for optimized bioactivity:
A. Antimicrobial Applications
Derivatization of the carboxylic acid group generates potent broad-spectrum agents. Key advancements include:
B. Neuroprotective and Anti-inflammatory Platforms
The scaffold modulates neuronal excitability and inflammation through:
C. Synthetic Versatility
Three efficient routes enable diversification:
Table 3: Bioactivity Profiles of Key Derivatives
Derivative Class | Biological Target | Potency (IC₅₀/EC₅₀/MIC) | Therapeutic Application |
---|---|---|---|
Butyl 3-cinnamamidopropanoate | Fungal cell membrane | 626.62 μM (C. albicans) | Broad-spectrum antifungals |
4-Isopropylbenzylamide | saFABH enzyme (S. aureus) | 458.15 μM | MRSA therapeutics |
Imidazolylethylamide | GABAₐ receptor | EC₅₀ = 3.7 nM | Anticonvulsant/anxiolytic agents |
Hydroxamate | HDAC6 | IC₅₀ = 0.28 μM | Neurodegenerative disease modulators |
This scaffold exemplifies the "natural-synthetic hybrid" approach, where evolutionary-optimized pharmacophores are rationally modified to overcome limitations of native metabolites—ushering in next-generation therapeutics with enhanced precision and druggability.
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5